Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Description
Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methyl ester group at position 5, amino and methyl substituents at positions 2, 4, and 6, respectively. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the amino group) and lipophilicity (from methyl groups). Pyrimidine derivatives are pivotal in medicinal chemistry and materials science due to their versatility in intermolecular interactions and synthetic modularity .
Properties
IUPAC Name |
methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(7(12)13-3)5(2)11-8(9)10-4/h1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXXIYLXXTZTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856455 | |
| Record name | Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216205-65-0 | |
| Record name | Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infections. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural, physical, and reactivity differences between Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate and analogous pyrimidine derivatives. Key comparisons are summarized in Table 1.
Structural and Functional Group Variations
- Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate (12): Features a bulkier ethyl ester, chloro-phenyl, and diphenyl substituents. The chloro group enhances electron-withdrawing effects, while phenyl rings increase steric hindrance, reducing solubility in polar solvents .
- Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate: Substitution of amino with chloro creates a more electron-deficient core, favoring nucleophilic aromatic substitution but reducing hydrogen-bonding interactions .
Physical Properties
- Melting Points: The target compound’s melting point is influenced by hydrogen bonding from the 2-amino group. For example, ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate (12) exhibits a higher melting point (226–228°C) than its methoxy-substituted analog (13, 186–187°C), likely due to stronger intermolecular forces from the chloro group .
- Solubility : Methyl esters (e.g., target compound) generally exhibit higher polarity than ethyl analogs (e.g., compound 12), enhancing solubility in polar aprotic solvents .
Table 1: Comparative Analysis of Pyrimidine Derivatives
Biological Activity
Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with amino and carboxylate functional groups. This structural configuration is essential for its interactions with biological macromolecules, which influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amino and carboxylate groups facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity. These interactions can modulate enzyme functions or inhibit specific biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
This compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those involved in DNA synthesis and repair .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Activity : In vitro studies on human cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| 4,6-Dihydroxy-2-methylpyrimidine | Moderate antimicrobial | Similar interaction with microbial enzymes |
| 5-Hydroxy-2,4-dimethylpyrimidine | Limited anticancer | Less effective in inducing apoptosis |
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations are focused on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Mechanistic Studies : Detailed investigations into specific molecular pathways influenced by the compound.
- Clinical Trials : Evaluating safety and efficacy in clinical settings for potential therapeutic use.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:
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Base-catalyzed hydrolysis : Treatment with NaOH (1–2 M, reflux, 6–12 h) converts the ester to 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid.
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Acid-catalyzed hydrolysis : HCl (1 M, 80°C, 8 h) achieves similar results but with slower kinetics .
The carboxylic acid derivative serves as a precursor for amidation or coupling reactions. For example, coupling with amines via EDCI/HOBt yields amide derivatives .
Amino Group Reactivity
The 2-amino group participates in nucleophilic and condensation reactions:
Ultrasound irradiation accelerates these reactions, reducing reaction times by up to 90% compared to conventional methods .
Coordination Chemistry
The amino group acts as a monodentate ligand, forming stable complexes with transition metals. In a copper(II) complex, the amino group coordinates to Cu²⁺ alongside isophthalate ligands, creating a distorted octahedral geometry. Key bond lengths include:
| Bond | Length (Å) | Bond Angle (°) |
|---|---|---|
| Cu–N (pyrimidine) | 2.006(2) | N–Cu–O = 89.3 |
| Cu–O (isophthalate) | 1.952(2) | O–Cu–O = 93.7 |
This coordination behavior is exploited in catalysis and materials science .
Cross-Coupling Reactions
The ester group facilitates Suzuki-Miyaura cross-coupling when converted to a boronic ester. For example:
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Borylation : Treatment with bis(pinacolato)diboron (PdCl₂(dppf), KOAc, dioxane, 100°C, 12 h) yields the boronic ester.
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Coupling : Reaction with aryl halides (Pd(PPh₃)₄, Na₂CO₃, 80°C) generates biaryl derivatives .
Cyclization and Ring Expansion
Under basic conditions, the amino and ester groups participate in cyclocondensation with β-keto esters or amidines to form fused heterocycles. For example:
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Pyrimidine ring expansion : Reaction with amidines (CH₃CN, rt, <5 min) yields tricyclic structures with 97% efficiency .
Methylation and Alkylation
The amino group undergoes selective alkylation using dimethyl carbonate (DMC) under mild conditions (K₂CO₃, 60°C, 6 h), producing N-methyl derivatives without affecting the ester group. This green methodology minimizes waste compared to traditional methylating agents .
Ultrasound-Promoted Reactions
Ultrasound irradiation (40 kHz, 50°C) enhances reaction rates and yields in:
This compound’s versatility in synthesis and derivatization underscores its value in medicinal chemistry and materials science. Its reactivity profile aligns with strategies for developing targeted therapeutics or functional materials, particularly when combined with modern catalytic and green chemistry techniques.
Preparation Methods
Pyrimidine Ring Formation via Condensation and Cyclization
A standard approach to pyrimidine derivatives involves the condensation of guanidine or its salts with β-ketoesters or β-dicarbonyl compounds, followed by cyclization under controlled conditions.
- Starting Materials: Guanidine nitrate or guanidine hydrochloride, diethyl malonate or methyl acetoacetate (for methyl substituents), and appropriate amines.
- Reaction Conditions: Typically performed in alcoholic solvents (methanol or ethanol) with bases such as sodium methoxide or potassium carbonate to facilitate cyclization.
- Outcome: Formation of 2-amino-4,6-dimethylpyrimidine intermediates with hydroxyl or methoxy groups at positions 4 and 6 depending on the substituents.
Esterification to Introduce the Methyl Carboxylate Group
- The carboxylate ester at position 5 is introduced by reacting the pyrimidine intermediate with methylating agents or by using β-ketoester precursors that already contain the ester functionality.
- Methylation can be achieved using reagents such as dimethyl carbonate, which is a green methylating agent with advantages over toxic alternatives.
Representative Preparation Procedure (Adapted from Analogous Pyrimidine Syntheses)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Cyclization | Guanidine nitrate + diethyl malonate in methanol with sodium methoxide (liquid) at 40–68°C under reflux for 3.5 h | Formation of 2-amino-4,6-dihydroxypyrimidine intermediate after hydrolysis and pH adjustment | Yield ~95% for intermediate |
| 2. Methylation | 2-amino-4,6-dihydroxypyrimidine + dimethyl carbonate (molar ratio 1:2–10) with catalyst (K2CO3, NaOH, or hydrotalcite) at 100–200°C under pressure (2–4 MPa) for 4–20 h | Conversion of hydroxyl groups to methoxy groups at positions 4 and 6, generating 2-amino-4,6-dimethoxypyrimidine | Crude yield ~5% after purification |
| 3. Esterification | Introduction of methyl carboxylate at position 5 via reaction with methyl ester precursors or methylation of carboxylic acid derivatives | Formation of this compound | Purification by recrystallization |
Note: The above procedure is adapted from synthesis of closely related compounds such as 2-amino-4,6-dimethoxypyrimidine and involves ring formation, methylation, and esterification steps.
Research Findings and Optimization
- Catalysts: The use of hydrotalcite or potassium carbonate as catalysts in methylation with dimethyl carbonate significantly improves yield and selectivity while minimizing toxic by-products.
- Green Chemistry: Dimethyl carbonate is favored as a methylating agent due to its low toxicity, ease of handling, and environmentally benign by-products (water and CO2).
- Reaction Conditions: Liquid sodium methoxide is preferred over solid form to simplify handling and improve safety.
- Yield Improvement: Multi-step synthesis yields vary; ring formation steps can reach up to 95% yield, while methylation and esterification steps require optimization to enhance overall yield.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Ring Formation Temperature | 40–68°C | Reflux conditions with sodium methoxide |
| Methylation Temperature | 100–200°C | Performed in autoclave under pressure (2–4 MPa) |
| Methylation Time | 4–20 hours | Dependent on catalyst and molar ratios |
| Molar Ratios (Intermediate:DMC) | 1:2 to 1:10 | Dimethyl carbonate used in excess |
| Catalyst | K2CO3, NaOH, hydrotalcite | Enhances methylation efficiency |
| pH Adjustment | 5–6 | During intermediate purification |
| Solvent | Methanol, ethyl acetate | For reaction medium and recrystallization |
| Yield (Intermediate) | Up to 95% | For 2-amino-4,6-dihydroxypyrimidine |
| Yield (Final Product) | ~5% (crude) after methylation and purification | Can be improved with process optimization |
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction , which involves condensation of an aldehyde, β-ketoester, and urea derivatives under acidic conditions (e.g., HCl or Lewis acids). Variations in starting materials, such as substituted aldehydes or modified β-ketoesters, influence yield and purity. For example, ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a structural analog) is synthesized using benzaldehyde derivatives, with yields optimized by controlling temperature and solvent polarity .
Q. How is X-ray crystallography applied to characterize this compound?
X-ray crystallography relies on programs like SHELXL for structure refinement and graph set analysis to interpret hydrogen-bonding networks. For pyrimidine derivatives, intermolecular interactions (e.g., N–H···O bonds) are critical for crystal packing. The SHELX suite enables precise determination of bond angles, torsional conformations, and supramolecular assembly patterns, which are validated against calculated hydrogen-bonding motifs .
Q. What safety protocols are recommended for handling this compound?
While specific hazards are not extensively documented, general laboratory safety practices apply:
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation of fine particles.
- Refer to Safety Data Sheets (SDS) for analogs like 5-amino-4,6-dichloro-2-methylpyrimidine, which emphasize proper ventilation and spill containment .
Advanced Research Questions
Q. How can researchers address contradictory data in synthetic yields for this compound?
Contradictions often arise from differences in reaction conditions (e.g., solvent purity, catalytic systems). For example, using phosphoryl chloride vs. ammonium acetate in chlorination steps can alter yields by 10–15% . Systematic optimization involves:
- Screening Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O).
- Adjusting stoichiometry of urea derivatives.
- Validating intermediates via HPLC or NMR to identify side products.
Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?
The pyrimidine core serves as a scaffold for kinase inhibitors or antibacterial agents . Modifications at the 2-amino and 5-carboxylate positions enhance bioactivity:
- Substituting the methyl group at position 4 with aryl groups (e.g., 4-ethoxyphenyl) improves binding to target proteins .
- Introducing thiomorpholine or thiazole moieties (via Suzuki coupling) increases selectivity for bacterial enzymes .
Q. How can regioselectivity in nucleophilic substitution reactions be optimized?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., carboxylates) activate specific positions for substitution.
- Catalysts : Pd-based catalysts enable selective C–H functionalization at the 4- or 6-methyl positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents promote radical pathways.
Q. How do supramolecular interactions influence the compound’s physical properties?
Hydrogen-bonding networks (e.g., N–H···O=C) dictate crystal packing and solubility. Graph set analysis reveals motifs like R₂²(8) rings, which stabilize polymorphic forms. These interactions also affect melting points and hygroscopicity, critical for formulation stability .
Q. What analytical methods validate the purity and identity of this compound?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA.
- NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., methyl groups at δ ~2.3 ppm).
- Mass spectrometry : High-resolution ESI-MS identifies [M+H]⁺ ions and fragmentation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
